5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
This compound belongs to the 1,2,4-triazol-3-one class, characterized by a piperidinyl group substituted with a 3,4-difluorobenzoyl moiety and a 4-methylphenyl ring at position 4 of the triazolone core. Its molecular formula is C₂₂H₂₀F₂N₄O₂, with a molecular weight of 414.86 g/mol .
Synthetic routes for analogous triazolones often involve nucleophilic substitution or reduction reactions, as seen in the unexpected formation of triazolones from thioketones using sodium borohydride .
Properties
IUPAC Name |
3-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-13-2-5-16(6-3-13)27-19(24-25-21(27)29)14-8-10-26(11-9-14)20(28)15-4-7-17(22)18(23)12-15/h2-7,12,14H,8-11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLZZTLVPJYWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
This could lead to changes in the signal transduction pathways that the protein is involved in.
Biochemical Pathways
The affected pathways are likely related to cell growth and proliferation, given the role of the target protein. Inhibition of serine/threonine-protein kinase B-raf could disrupt these pathways, leading to downstream effects such as slowed cell growth or induced cell death.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with the target protein. Potential effects could include changes in cell growth and proliferation rates, particularly if the compound acts as an inhibitor.
Biological Activity
5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic organic compound notable for its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties. The following sections will detail the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.4 g/mol. Its structure features a piperidine ring and a triazolone moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F2N4O2 |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 1775382-66-5 |
The biological activity of 5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects.
- Receptor Modulation : It may bind to certain receptors in the body, influencing signaling pathways that affect cell function and behavior.
- Antimicrobial Activity : Preliminary studies suggest that triazole derivatives can exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with vital biochemical pathways.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various triazole derivatives, including our compound of interest. The results indicated significant inhibitory effects against several bacterial strains, suggesting potential applications in treating bacterial infections.
Anticancer Properties
In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest. Further research is needed to establish the specific anticancer activity of this compound.
Case Study: In Vivo Efficacy
A murine model was used to assess the in vivo efficacy of 5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in combating infections. The results demonstrated significant reductions in pathogen load compared to control groups, indicating its potential as an effective therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar triazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Moderate | Significant |
| 5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(phenyl)-triazole | Low | Moderate |
| 5-[1-(bromobenzoyl)piperidin-4-yl]-triazole | High | Low |
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Substituent Effects on Molecular Weight: Electron-withdrawing groups (e.g., F, Cl) reduce molecular weight compared to bulkier substituents (e.g., cyclopropanecarbonyl in GSK2194069) .
Biological Activity: GSK2194069 and TVB-2640 inhibit fatty acid synthase (FASN), a target in cancer metabolism . 5-[1-(3-Chlorobenzoyl)...] (CAS 1775458-46-2) shares a halogenated benzoyl group but lacks activity data, highlighting the need for functional assays .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methylphenyl) are synthesized in higher yields (~72–83%) compared to analogs requiring complex coupling steps .
Structure-Activity Relationship (SAR) Insights
- Benzoyl Substituents :
- Piperidinyl Modifications :
- Triazolone Core :
Pharmacological and Industrial Relevance
- Therapeutic Potential: FASN inhibitors like GSK2194069 and TVB-2640 are in clinical trials for oncology . The target compound’s structural alignment with these drugs positions it as a candidate for preclinical testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
